molecular formula C15H11N3O2 B1269905 2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile CAS No. 68302-09-0

2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile

Cat. No. B1269905
CAS RN: 68302-09-0
M. Wt: 265.27 g/mol
InChI Key: IFFWYGUKOXLYBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromenopyridines often involves multicomponent reactions, catalytic processes, and specific conditions tailored to achieve desired structural features. For example, a study by Rahmati et al. (2012) described a one-pot, three-component condensation reaction in water to synthesize structurally related carbonitriles with good yields using a catalyst, showcasing a method that could potentially be applied or adapted for the synthesis of the compound (Rahmati, Kenarkoohi, & Khavasi, 2012).

Molecular Structure Analysis

The molecular structure of chromenopyridines is characterized by X-ray crystallography, providing detailed insights into their crystalline forms, molecular geometry, and intermolecular interactions. Ganapathy et al. (2015) utilized single crystal X-ray diffraction data to determine the crystal structure of a related compound, highlighting the coplanar arrangement of the pyrazole, pyridine, and pyran rings and the stabilization of the crystal packing by hydrogen bond interactions (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Chemical Reactions and Properties

Chromenopyridines participate in various chemical reactions, including cyclization, rearrangement, and substitution, which are crucial for modifying their structures and introducing functional groups. Ibrahim (2009) discussed the basic catalyzed ring rearrangement of chromenopyridine derivatives, indicating the reactivity and transformation potential of these compounds under catalytic conditions (Ibrahim, 2009).

Physical Properties Analysis

The physical properties of chromenopyridines, such as solubility, melting point, and crystallinity, are influenced by their molecular structures. These properties are essential for understanding their behavior in different environments and applications. Sharma et al. (2015) synthesized a related compound and analyzed its structure by X-ray analysis, providing insights into its crystalline form, which directly affects its physical properties (Sharma, Banerjee, Brahmachari, Kant, & Gupta, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications and functionality of chromenopyridines. Studies such as those by Tumey et al. (2008) offer insights into the synthetic pathways and transformations leading to various chromenopyridine derivatives, shedding light on their chemical behavior and potential utility (Tumey, Bhagirath, Wu, & Boschelli, 2008).

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Chromeno[2,3-b]pyridines Synthesis : A series of 2,3-disubstituted-5-oxochromeno[2,3-b]pyridine derivatives were synthesized, demonstrating the chemical versatility of compounds like 2-amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile (Ibrahim, 2009).
  • Anticancer Potential : Derivatives of 2-amino-4-aryl-5-oxochromeno[4,3-b]pyridine-3-carbonitriles showed promising results as potential anticancer agents on specific cell lines, highlighting the biomedical relevance of such compounds (Kalpana et al., 2021).

properties

IUPAC Name

2-amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c1-2-8-3-4-12-10(5-8)13(19)11-6-9(7-16)14(17)18-15(11)20-12/h3-6H,2H2,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFWYGUKOXLYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C(=N3)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347270
Record name 2-amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile

CAS RN

68302-09-0
Record name 2-amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-7-ethyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
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